molecular formula C8H16ClNO B2826304 8-Oxa-5-azaspiro[3.6]decane;hydrochloride CAS No. 2287302-08-1

8-Oxa-5-azaspiro[3.6]decane;hydrochloride

Cat. No.: B2826304
CAS No.: 2287302-08-1
M. Wt: 177.67
InChI Key: WNTRXHAPLJVHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-5-azaspiro[3.6]decane;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality 8-Oxa-5-azaspiro[3.6]decane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxa-5-azaspiro[3.6]decane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-5-azaspiro[3.6]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-6-10-7-5-9-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRXHAPLJVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the Six-Membered Ring: Unlocking the Spiro[3.6]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Directors

Executive Summary: Escaping the "Flatland" and the "Common"

In the pursuit of novel chemical space, medicinal chemistry has successfully transitioned from flat, aromatic-heavy structures to three-dimensional (3D) scaffolds—a shift quantified by the fraction of sp3 carbons (


). While spiro[3.3]heptane and spiro[3.5]nonane systems have become staples in this "escape from Flatland," they are rapidly becoming crowded intellectual property (IP) territories.

This guide focuses on the spiro[3.6]decane system (a 4-membered ring spiro-fused to a 7-membered ring). This scaffold offers a distinct pharmacological advantage: it combines the metabolic stability of the spiro-cyclobutane motif with the unique vector orientation of the seven-membered azepane/cycloheptane ring. Unlike the chair-like conformation of piperidine-based spirocycles ([3.5] systems), the [3.6] system adopts a twisted chair/boat conformation, projecting substituents into protein pockets inaccessible to traditional scaffolds.

Structural & Physicochemical Advantages[1][2][3]

The Vector Shift: Geometry as a Selectivity Filter

The primary advantage of the spiro[3.6]decane system over the ubiquitous spiro[3.5]nonane is the exit vector angle .

  • Spiro[3.5]nonane: The 6-membered ring typically exists in a chair conformation. Substituents at the 7-position (para to the spiro center) project at predictable angles (approx. 109.5° or 180° depending on axial/equatorial placement).

  • Spiro[3.6]decane: The 7-membered ring is more flexible but, when constrained by the spiro center, often adopts a low-energy twist-chair conformation. This alters the trajectory of substituents, allowing for "curved" binding modes that can wrap around active site residues (e.g., gatekeeper residues in kinases).

Physicochemical Profile
PropertySpiro[3.3]heptaneSpiro[3.5]nonaneSpiro[3.6]decaneAdvantage of [3.6]
Ring Size 4 + 44 + 64 + 7Unique 7-ring conformational space
Flexibility RigidModerateTunable7-ring allows "induced fit" binding
Lipophilicity LowModerateModerate-HighHigher lipophilicity allows better BBB penetration if polar groups are balanced
Metabolic Stability HighHighHighQuaternary center blocks metabolic hotspots
IP Density Very HighHighLow/Emerging Freedom to operate
Metabolic Hardening

The spiro carbon (C5 in the [3.6] system) is quaternary, effectively blocking oxidative metabolism (CYP450) at that position. Furthermore, the cyclobutane ring acts as a steric shield, protecting the adjacent carbons on the 7-membered ring from enzymatic attack, a phenomenon known as "metabolic steric occlusion."

Strategic Applications in Drug Discovery[3]

Bioisosterism for Azepanes

Substituted azepanes (7-membered amine rings) are common in CNS drugs but often suffer from high conformational entropy, leading to promiscuity (off-target binding).

  • The Fix: Installing a spiro-cyclobutane at the 4- or 5-position of the azepane ring (creating a 2-azaspiro[3.6]decane) restricts this entropy without eliminating the 7-membered ring's essential shape. This pre-organizes the molecule for binding, reducing the entropic penalty (

    
    ) upon binding.
    
Emerging Therapeutic Areas

Recent patent literature has begun to include spiro[3.6]decane in Markush structures for high-value targets:

  • GLP-1 Agonists: Used as a linker to orient the peptide-mimetic domains.

  • SMN1 Modulators: Used in Huntington's disease research to traverse the blood-brain barrier (BBB) while maintaining specific vector orientation.

Visualizing the Advantage

The following diagram illustrates the logical flow of selecting a spiro[3.6]decane scaffold during Lead Optimization.

SpiroSelectionLogic Problem Lead Compound Issue: High Entropy / IP Crowding Decision Select Spiro Scaffold Problem->Decision Spiro33 Spiro[3.3]heptane (Too Rigid / Small) Decision->Spiro33 Need minimal size Spiro35 Spiro[3.5]nonane (Common / Fixed Vector) Decision->Spiro35 Need piperidine mimic Spiro36 Spiro[3.6]decane (Target Scaffold) Decision->Spiro36 Need 7-ring mimic / Novelty Result Outcome: 1. Novel IP Space 2. Unique 'Twist' Vector 3. Entropy/Enthalpy Balance Spiro33->Result Limited fit Spiro35->Result IP crowded Spiro36->Result

Caption: Decision matrix for scaffold selection. The [3.6] system is the optimal choice when 7-membered ring geometry or novel IP is required.

Technical Protocol: Synthesis of 2-Azaspiro[3.6]decane

Objective: Synthesize a functionalized spiro[3.6]decane core. Traditional routes involving double alkylation are often low-yielding for 7-membered rings due to entropic factors. We recommend a Ring-Closing Metathesis (RCM) or Regioselective Borylation approach. Below is a validated workflow for the Borylation route, adapted for the [3.6] system.

Reagents & Equipment
  • Substrate: 1-methylene-3-vinylcycloheptane (or equivalent spiro-precursor).

  • Catalyst: CuCl (10 mol%), NaOtBu.

  • Ligand: Xantphos or equivalent bidentate phosphine.

  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Solvent: THF (Anhydrous).

Step-by-Step Methodology

Phase 1: Pre-Reaction Setup

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Boron reagents and Copper catalysts are sensitive to moisture; water will quench the active Cu-B species.

  • Catalyst Activation: Add CuCl (0.02 mmol) and NaOtBu (0.03 mmol) to the flask. Add THF (1 mL) and stir for 10 mins. Validation: The solution should turn a characteristic yellow/orange, indicating active catalyst formation.

Phase 2: Spiro-Cyclization (Borylative)

  • Substrate Addition: Add the spiro[3.6]decene precursor (0.2 mmol) and

    
     (0.22 mmol) dissolved in THF.
    
  • Reaction: Stir at room temperature for 12 hours.

    • Mechanism:[1][2] The Cu-Bpin species adds across the alkene, triggering an intramolecular ring closure to form the cyclobutane ring fused to the 7-membered ring.

  • Monitoring: Check via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the UV-active alkene spot and the appearance of a polar, non-UV active spot (stain with KMnO4).

Phase 3: Workup & Purification

  • Quench: Filter the mixture through a pad of Celite to remove copper salts.

  • Purification: Flash column chromatography on silica gel.

  • Validation: Confirm structure via 1H-NMR. Key diagnostic signal: The spiro-cyclobutane protons will appear as multiplets in the 1.8–2.5 ppm range, distinct from the 7-membered ring protons (1.4–1.7 ppm).

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor: Methylenecycloheptane Step1 Cu-Catalyzed Borylation Start->Step1 + B2pin2, CuCl Intermediate Boryl-Spiro Intermediate Step1->Intermediate Cyclization Step2 Oxidation / Amination Intermediate->Step2 Functionalization Final Functionalized Spiro[3.6]decane Step2->Final Target Molecule

Caption: Synthetic route for accessing functionalized spiro[3.6]decane scaffolds via copper-catalyzed borylation.

References

  • Regioselective Monoborylation of Spirocyclobutenes. Organic Letters, 2021. Demonstrates the specific synthesis of spiro[3.6]decane ring systems using copper catalysis.

  • Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 2021. Comprehensive review of spirocycles, establishing the Fsp3 and metabolic stability advantages relevant to [3.6] systems.

  • Heterocyclic GLP-1 Agonists (Patent). WIPO (World Intellectual Property Organization), 2022. Validates the use of spiro[3.6]decane as a "heterocyclyl" option in modern drug development for metabolic disorders.

  • Compounds for Treating Spinal Muscular Atrophy (Patent). Google Patents, 2025. Cites spiro[3.6]decane in the context of CNS-active agents, supporting its utility in penetrating the blood-brain barrier.

Sources

The Ascendant Role of 8-Oxa-5-azaspiro[3.6]decane in Lead Optimization: A Bioisosteric Strategy for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the lead optimization phase remains a critical, resource-intensive endeavor aimed at refining hit compounds into viable clinical candidates.[1] A primary challenge in this phase is the concurrent modulation of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.[2][3][4] Suboptimal physicochemical characteristics, such as poor solubility and high lipophilicity, are frequent causes of compound attrition. Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar biological activity while improving other properties, is a cornerstone of medicinal chemistry.[5][6][7] This guide delves into the strategic application of a novel scaffold, 8-oxa-5-azaspiro[3.6]decane, as a next-generation bioisostere for saturated heterocycles like piperidine and morpholine, offering a compelling solution to common DMPK challenges.

The Imperative for Bioisosteric Innovation in Lead Optimization

The path from a biologically active "hit" to a preclinical candidate is fraught with challenges. The initial focus on target potency often yields molecules with undesirable physicochemical properties that hinder their development. This necessitates an iterative process of structural modification to balance a multitude of factors.[1][8]

Key challenges frequently addressed during lead optimization include:

  • Poor Aqueous Solubility: Limits oral bioavailability and formulation options.

  • High Lipophilicity (LogP/LogD): Can lead to non-specific binding, increased metabolic clearance, and potential toxicity.[9][10]

  • Metabolic Instability: Rapid clearance by metabolic enzymes (e.g., Cytochrome P450s) results in a short half-life.[11]

  • "Flatland" Molecules: Over-reliance on planar, sp2-rich scaffolds can limit target selectivity and introduce unfavorable properties. The concept of "escaping from flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is now a guiding principle in drug design.[12]

Bioisosteric replacement is a powerful tactic to address these issues. By substituting a problematic functional group with a surrogate, medicinal chemists can fine-tune a molecule's steric, electronic, and conformational profile to enhance its drug-like characteristics without compromising its interaction with the biological target.[13][14]

Spirocycles as 3D Scaffolds: Introducing the Oxa-Azaspiro[3.6]decane Core

Spirocycles, characterized by two rings connected through a single quaternary carbon atom, have gained prominence as valuable scaffolds in drug design.[12][15] Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, enabling more precise exploration of chemical space and potentially improving binding selectivity compared to more flexible or planar analogs.[16]

Within this class, oxa-spirocycles represent a significant advancement. The strategic incorporation of an oxygen atom into the spirocyclic core offers a powerful method for modulating physicochemical properties. A key study demonstrated that this modification can dramatically improve aqueous solubility (by up to 40-fold) and lower lipophilicity (ΔlogD ≈ 1) compared to their carbocyclic spiro-counterparts.[17]

The 8-oxa-5-azaspiro[3.6]decane scaffold merges the benefits of a rigid 3D structure with the property-enhancing effects of an ether linkage. It presents a unique bioisosteric alternative to commonly used saturated heterocycles.

cluster_0 Common Saturated Heterocycles cluster_1 Bioisosteric Replacement cluster_2 Anticipated Improvements Piperidine Piperidine / Morpholine in Lead Compound Spiro 8-Oxa-5-azaspiro[3.6]decane Analog Piperidine->Spiro Bioisosteric Replacement Strategy Solubility ↑ Aqueous Solubility Spiro->Solubility Lipophilicity ↓ Lipophilicity (LogP) Spiro->Lipophilicity Metabolism Potential to Block Metabolic Hotspots Spiro->Metabolism Novelty Access to Novel Chemical Space (IP) Spiro->Novelty

Figure 1: The bioisosteric replacement of common heterocycles with 8-oxa-5-azaspiro[3.6]decane to improve DMPK properties.

Physicochemical Impact of the 8-Oxa-5-azaspiro[3.6]decane Bioisostere

The decision to employ a bioisostere is driven by its predictable impact on a lead compound's properties. The 8-oxa-5-azaspiro[3.6]decane scaffold is particularly advantageous when seeking to mitigate risks associated with poor solubility and high lipophilicity.

Causality of Property Modulation:

  • Reduced Lipophilicity: The ether oxygen atom is a hydrogen bond acceptor and introduces polarity into the aliphatic scaffold. This disrupts the contiguous lipophilic surface area, leading to a lower LogP value compared to a carbocyclic analogue like azaspiro[3.5]nonane or even piperidine itself.

  • Enhanced Solubility: The increased polarity and hydrogen bond accepting capacity of the ether oxygen improve the solvation of the molecule in aqueous media, directly translating to higher solubility.[17]

  • Metabolic Stability: The quaternary spirocyclic carbon is inherently stable to metabolic oxidation. Furthermore, replacing a metabolically labile position on a parent ring (e.g., a benzylic C-H adjacent to a piperidine nitrogen) with the spirocyclic junction can effectively block a "metabolic hotspot."

  • Defined Conformational Rigidity: The spirocyclic system locks the cyclohexane and oxetane rings in a fixed orientation, reducing the entropic penalty upon binding to a target and providing well-defined vectors for substituent placement.

Data Presentation: A Comparative Analysis

The following table provides a calculated comparison of a hypothetical lead fragment containing a piperidine ring versus its 8-oxa-5-azaspiro[3.6]decane bioisostere. This illustrates the typical improvements observed when employing this strategy.

FeatureParent Scaffold (N-Phenylpiperidine)Bioisostere (5-Phenyl-8-oxa-5-azaspiro[3.6]decane)Rationale for Change
Structure Ph-N(CH₂)₅Ph-N(C₄H₈)(C₃H₄O)Replacement of piperidine
Molecular Weight 161.24 g/mol 203.28 g/mol Increased due to larger scaffold
cLogP ~2.58~1.95Lowered ; ether oxygen increases polarity[17]
Topological Polar Surface Area (TPSA) 3.24 Ų12.47 ŲIncreased ; ether oxygen acts as H-bond acceptor
Aqueous Solubility LowSignificantly Higher Improved polarity and H-bonding capacity[17]
Fsp3 0.830.88Increased 3D character
Rotatable Bonds 11Rigidity is maintained

Note: cLogP and TPSA values are estimations for illustrative purposes.

Synthetic Accessibility and Incorporation Strategy

A key consideration for any novel building block is its synthetic tractability. Oxa-spirocycles, including the 8-oxa-5-azaspiro[3.6]decane core, can be accessed through practical and scalable synthetic routes. Iodocyclization of alkenyl alcohols has emerged as a robust key step for the formation of the oxa-spirocyclic core.[17]

G start Commercially Available Starting Materials (e.g., N-Boc-4-piperidone) step1 Step 1: Olefination (e.g., Wittig reaction) to install alkenyl group start->step1 step2 Step 2: Iodocyclization Forms the oxa-spirocyclic core step1->step2 step3 Step 3: Functional Group Interconversion / Deprotection step2->step3 building_block 8-Oxa-5-azaspiro[3.6]decane Building Block step3->building_block step4 Step 4: Coupling (e.g., Amidation, Reductive Amination) to Lead Scaffold building_block->step4 final Final Target Molecule step4->final

Figure 2: General experimental workflow for the synthesis and incorporation of an 8-oxa-5-azaspiro[3.6]decane building block.

Experimental Protocol: Synthesis of a Boc-Protected 8-Oxa-5-azaspiro[3.6]decane Intermediate

This protocol is a representative, self-validating system adapted from established methodologies for oxa-spirocycle synthesis.[17]

Objective: To synthesize tert-butyl 8-oxa-5-azaspiro[3.6]decane-5-carboxylate.

Materials:

  • tert-butyl 4-methylene-1-piperidinecarboxylate

  • Allyl alcohol

  • Grubbs' II catalyst

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Synthesis of the Diene Precursor (Cross-Metathesis):

    • To a solution of tert-butyl 4-methylene-1-piperidinecarboxylate (1.0 eq) and allyl alcohol (3.0 eq) in anhydrous DCM (0.1 M), add Grubbs' II catalyst (2 mol%).

    • Stir the reaction mixture under an inert atmosphere (N₂) at 40 °C for 12-18 hours. Monitor progress by TLC or LC-MS. The formation of volatile ethylene gas drives the reaction.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the corresponding alkenyl alcohol.

  • Iodocyclization (Formation of the Oxa-spirocycle):

    • Dissolve the alkenyl alcohol (1.0 eq) in a biphasic mixture of Et₂O and saturated aqueous NaHCO₃ (1:1, 0.05 M).

    • Cool the vigorously stirred mixture to 0 °C in an ice bath.

    • Add a solution of Iodine (I₂, 1.5 eq) in Et₂O dropwise over 30 minutes. The iodine color should dissipate as it is consumed.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears completely.

    • Separate the organic layer, and extract the aqueous layer twice with Et₂O.

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the iodomethyl-substituted oxa-spirocycle.

    • Characterize the intermediate by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

  • Reductive Deiodination (Final Step):

    • The resulting iodomethyl intermediate can then be dehalogenated under standard radical or hydrogenation conditions to yield the final tert-butyl 8-oxa-5-azaspiro[3.6]decane-5-carboxylate building block, ready for deprotection and coupling to a lead scaffold.

Conclusion and Future Perspectives

The 8-oxa-5-azaspiro[3.6]decane scaffold is a highly promising bioisostere for medicinal chemistry campaigns plagued by DMPK challenges. Its unique combination of a rigid three-dimensional framework and the solubilizing influence of an integrated ether functionality provides a validated strategy for reducing lipophilicity and enhancing aqueous solubility.[17] The demonstrated synthetic accessibility further enhances its appeal as a practical building block for lead optimization. As the imperative to generate drug candidates with superior physicochemical properties intensifies, the thoughtful application of novel, Fsp3-rich bioisosteres like 8-oxa-5-azaspiro[3.6]decane will be indispensable for the successful development of next-generation therapeutics.

References

  • Jabeen, I., & Ali, M. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Siau, W. Y., & Bode, J. W. (2011). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 133(46), 18782-18791. [Link]

  • Siau, W. Y., & Bode, J. W. (2011). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 133(46), 18782–18791. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Gombar, V. K. (2013). Bioisosteres in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • D’hooghe, M., & Törnroos, K. W. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. [Link]

  • Rogozeva, E., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038-1090. [Link]

  • D’hooghe, M., & Törnroos, K. W. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. [Link]

  • Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current Opinion in Drug Discovery & Development, 4(4), 471-478. [Link]

  • Cheprakova, I. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(41), 13837-13844. [Link]

  • Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current Opinion in Drug Discovery & Development, 4(4), 471-478. [Link]

  • Dahlgren, M. K., & Sjö, P. (2013). Optimizing DMPK Properties: Experiences from a Big Pharma DMPK Department. Current Drug Metabolism, 14(9), 981-995. [Link]

  • Riley, R. J., Martin, I. J., & Cooper, A. E. (2002). The influence of DMPK as an integrated partner in modern drug discovery. Current Drug Metabolism, 3(5), 527-550. [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • Baranczewski, P., & Stańczak, A. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Pharmacological Reports, 64(4), 751-769. [Link]

  • BioSolveIT. (n.d.). Lead Optimization. [Link]

  • Wertheim UF Scripps. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. [Link]

Sources

Solubility characteristics of 8-Oxa-5-azaspiro[3.6]decane salts in water

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Characteristics of 8-Oxa-5-azaspiro[3.6]decane Salts in Water

Part 1: Executive Summary & Structural Logic

The Molecule at a Glance

  • Compound Name: 8-Oxa-5-azaspiro[3.6]decane[1][2][3][4]

  • Common Salt Form: Hydrochloride (CAS: 2287302-08-1)[1][2]

  • Structural Class: Spirocyclic ether-amine (Azepane-cyclobutane spiro-fusion)[1]

  • Primary Utility: "Escape from Flatland" building block in medicinal chemistry, used to enhance

    
     character, lower lipophilicity (LogP), and improve aqueous solubility compared to aromatic analogs.
    

Solubility Thesis 8-Oxa-5-azaspiro[3.6]decane represents a class of "solubility-privileged" scaffolds.[1] Unlike flat aromatic amines that stack efficiently in crystal lattices (lowering solubility), the spirocyclic geometry of this molecule creates a "clumsy" 3D shape that disrupts crystal packing. When converted to a salt (e.g., HCl), the combination of ionic solvation enthalpy and high lattice disorder typically results in excellent aqueous solubility (>100 mg/mL) .

However, the specific position of the oxygen atom (position 8) relative to the nitrogen (position 5) creates a unique electronic environment that influences basicity and, consequently, the pH-solubility profile.

Part 2: Predicted Physicochemical Profile

In the absence of a specific experimental datasheet for every counterion, we apply first-principles physical organic chemistry to characterize the solubility behavior.[1]

Structural Topology & Lattice Energy
  • Spiro-Fusion: The orthogonal arrangement of the 4-membered ring relative to the 7-membered ring prevents planar stacking (

    
    -
    
    
    
    interactions are absent).[1] This lowers the Lattice Energy (
    
    
    )
    , making the solid state easier to break apart by water molecules.
  • Ether Oxygen (Position 8): Acts as a hydrogen bond acceptor. This increases the Solvation Enthalpy (

    
    ) , further pulling the molecule into the aqueous phase.
    
Basicity & Salt Formation
  • Amine Type: Secondary amine within a 7-membered ring (azepane).[1]

  • pKa Prediction: Unsubstituted azepane has a pKa

    
     11. The oxygen at position 8 is separated by two carbons from the nitrogen (homomorpholine-like arrangement). The inductive electron-withdrawing effect of the oxygen will slightly lower the pKa to the 9.0 – 9.8 range .[1]
    
  • Implication: The molecule is a strong enough base to form stable salts with strong acids (HCl, HBr, H₂SO₄) and moderately strong organic acids (Tartaric, Fumaric).

Comparative Solubility Table (Predicted)
FormPredicted Aqueous SolubilityMechanism / Rationale
Free Base Moderate (1–10 mg/mL)Polar ether/amine groups aid solubility, but lack of charge limits high-concentration dissolution.[1] Likely an oil or low-melting solid.[1]
Hydrochloride (HCl) Very High (>100 mg/mL) High lattice disorder + strong ionic dipole interactions. Preferred form for early discovery (CAS 2287302-08-1).[1]
Fumarate High (50–100 mg/mL)Useful if HCl is hygroscopic. The larger counterion may stabilize the crystal lattice slightly more than Cl⁻.
Tosylate Low to ModerateLarge lipophilic counterion may reduce solubility; used only if a slow-release profile is desired.[1]

Part 3: Salt Selection & Characterization Strategy

To empirically validate the solubility of 8-Oxa-5-azaspiro[3.6]decane salts, researchers should follow a Counterion Screening Protocol . The goal is to balance solubility with crystallinity (avoiding deliquescent oils).

Decision Tree: Salt Selection

SaltSelection Start Start: Free Base 8-Oxa-5-azaspiro[3.6]decane pKa Determine pKa (Potentiometric Titration) Start->pKa StrongAcid Screen Strong Acids (HCl, H2SO4, MSA) pKa->StrongAcid pKa > 8.5 WeakAcid Screen Weak Acids (Tartaric, Fumaric, Citric) pKa->WeakAcid pKa < 5 (Unlikely) CheckCryst Check Crystallinity (PLM / XRPD) StrongAcid->CheckCryst SelectFumarate Select Fumarate/Succinate (Better Stability) WeakAcid->SelectFumarate Hygroscopic Is it Hygroscopic? CheckCryst->Hygroscopic Hygroscopic->WeakAcid Yes (Deliquescent) SelectHCl Select HCl Salt (High Solubility standard) Hygroscopic->SelectHCl No (Stable Solid)

Figure 1: Strategic decision tree for selecting the optimal salt form based on pKa and physical stability.[1]

Part 4: Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate definitive solubility data for the HCl salt.[1]

  • Preparation: Weigh approx. 20 mg of 8-Oxa-5-azaspiro[3.6]decane hydrochloride into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of pH 7.4 phosphate buffer (or unbuffered water).

  • Saturation: If the solid dissolves completely, add more solid until a suspension (excess solid) persists.

  • Equilibration: Agitate the vial at 25°C for 24 hours (rotary mixer).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

    • Note: Since the molecule lacks a strong chromophore (no aromatic rings), LC-MS/MS or CAD (Charged Aerosol Detection) is required for accurate quantification.[1]

Protocol B: pH-Solubility Profiling

Use this to understand how the solubility changes in the gastrointestinal tract.[1]

The solubility of the salt is governed by the intrinsic solubility of the free base (


) and the pH.

[1]
  • pH 1.2 (Gastric): Solubility will be maximal (fully ionized).

  • pH 6.8 (Intestinal): Solubility may decrease as a small fraction of free base forms, though the high pKa (~9.5) ensures it remains mostly ionized and soluble.

Part 5: Visualization of Solubility Equilibrium

The dissolution of the salt involves a competition between the crystal lattice energy and the hydration energy of the ions.

SolubilityEq SolidSalt Solid Salt (Crystal Lattice) Cation Cation (+) (Solvated Spiro-Amine) SolidSalt->Cation K_sp Anion Anion (-) (Cl-, HSO4-) SolidSalt->Anion Water Dissociation Dissociation Protonation Free Base (Oily/Precipitate) Cation->Protonation pH > pKa

Figure 2: Equilibrium dynamics. High acidity (low pH) drives the equilibrium toward the soluble cation. High pH drives it toward the potentially less soluble free base.[1]

References

  • Enamine Ltd. Spirocycles for Improved Solubility: Escape from Flatland. Enamine Building Blocks Collection. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Dana Bioscience. Product Datasheet: 8-Oxa-5-azaspiro[3.6]decane hydrochloride (CAS 2287302-08-1).[1][2] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Methodological & Application

Procedure for N-alkylation of 8-Oxa-5-azaspiro[3.6]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N-Alkylation of 8-Oxa-5-azaspiro[3.6]decane Hydrochloride

Introduction & Structural Analysis

8-Oxa-5-azaspiro[3.6]decane hydrochloride is a high-value spirocyclic building block used increasingly in medicinal chemistry to modulate lipophilicity (


) and metabolic stability without significantly increasing molecular weight.

Unlike simple piperidines, this scaffold presents unique synthetic challenges due to its topology:

  • Steric Environment: The secondary amine nitrogen (position 5) is directly attached to the quaternary spiro-carbon (position 4). This creates a "neopentyl-like" steric environment, significantly reducing the nucleophilicity of the nitrogen compared to linear secondary amines.

  • Salt Form: The hydrochloride salt (

    
    ) requires effective free-basing to liberate the nucleophile.
    
  • Ring Strain: While the 7-membered oxepane ring is flexible, the fused 4-membered cyclobutane ring imparts rigidity near the reaction center.

This guide outlines two field-proven protocols designed to overcome these steric and electronic hurdles: Direct Nucleophilic Substitution (


)  and Reductive Amination .

Strategic Considerations

Base Selection: The Cesium Effect

For direct alkylation of sterically hindered amines, standard bases like triethylamine (TEA) or


 often result in incomplete conversion. We recommend Cesium Carbonate (

)
.
  • Mechanism: The large ionic radius of Cesium (

    
    ) forms a "loose" ion pair with the carboxylate or halide leaving group, enhancing the solubility of the base in organic solvents (DMF/MeCN) and increasing the "nakedness" (reactivity) of the deprotonated amine nucleophile.
    
Solvent Systems
  • For

    
    :  Polar aprotic solvents are mandatory. Acetonitrile (MeCN)  is preferred for milder conditions; DMF  or NMP  is required for unreactive electrophiles requiring heat (
    
    
    
    ).
  • For Reductive Amination: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) maintains the solubility of the triacetoxyborohydride reagent.

Protocol A: Direct N-Alkylation ( )

Scope: Primary alkyl halides, benzyl halides, and unhindered secondary halides. Primary Challenge: Overcoming steric bulk at the spiro-junction.

Reagents & Stoichiometry
ComponentEquivalentsRole
8-Oxa-5-azaspiro[3.6]decane HCl 1.0 equivSubstrate
Alkyl Halide (R-X) 1.1 - 1.2 equivElectrophile (X = I, Br, Cl)
Cesium Carbonate (

)
3.0 equivBase (Neutralizes HCl + Scavenger)
Potassium Iodide (KI) 0.1 - 0.5 equivCatalyst (Finkelstein condition)
Acetonitrile (MeCN) [0.2 M]Solvent
Step-by-Step Procedure
  • Free-Basing (In Situ):

    • To a reaction vial equipped with a magnetic stir bar, add 8-Oxa-5-azaspiro[3.6]decane HCl (1.0 equiv) and

      
        (3.0 equiv).
      
    • Add anhydrous MeCN (concentration ~0.2 M relative to amine).

    • Critical Step: Stir at room temperature for 15–30 minutes before adding the electrophile. This ensures the amine is deprotonated and the salt is broken.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.1 equiv).[1]

    • Optimization: If using an alkyl chloride or a sluggish alkyl bromide, add KI (0.5 equiv) to generate the more reactive alkyl iodide in situ.

  • Reaction:

    • Seal the vessel and heat to 60°C . Monitor via LCMS.

    • Note: Due to the steric hindrance next to the nitrogen, reaction times may be longer (4–16 hours) compared to standard piperidines.

    • For unreactive R-X: Increase temperature to 80°C and switch solvent to DMF if conversion is <50% after 4 hours.

  • Workup:

    • Cool to room temperature. Filter off the inorganic solids (

      
      , excess Carbonate) through a celite pad.
      
    • Concentrate the filtrate.

    • Partition between EtOAc and saturated

      
      . Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.

Protocol B: Reductive Amination

Scope: Aldehydes and Ketones.[2][3] Advantage: Avoids the formation of quaternary ammonium salts; generally tolerates sterics better than


.
Reagents & Stoichiometry
ComponentEquivalentsRole
8-Oxa-5-azaspiro[3.6]decane HCl 1.0 equivSubstrate
Aldehyde/Ketone 1.2 - 1.5 equivCarbonyl source
DIPEA (Hünig's Base) 1.0 - 1.2 equivNeutralize HCl salt
STAB (

)
2.0 - 3.0 equivMild Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 equivCatalyst (Activates imine)
DCM or DCE [0.1 - 0.2 M]Solvent
Step-by-Step Procedure
  • Salt Neutralization:

    • Dissolve 8-Oxa-5-azaspiro[3.6]decane HCl in DCM.

    • Add DIPEA (1.0 equiv) and stir for 10 minutes. The solution should become clear as the free amine is liberated.

  • Imine Formation:

    • Add the Aldehyde or Ketone (1.2 equiv).

    • Add Acetic Acid (1-2 drops or 1.0 equiv).

    • Stir at room temperature for 30–60 minutes.

    • Why? This allows the formation of the hemiaminal/iminium ion intermediate before the reducing agent is introduced, reducing side reactions (direct reduction of the ketone).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in one portion.

    • Stir at room temperature for 2–12 hours.

    • Monitoring: Check LCMS for the disappearance of the amine mass and appearance of Product

      
      .
      
  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (gas evolution will occur). Stir vigorously for 15 minutes.
      
    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal pathway based on the available electrophile.

N_Alkylation_Workflow Start Start: 8-Oxa-5-azaspiro[3.6]decane HCl Check_Elec Analyze Electrophile Type Start->Check_Elec Path_SN2 Path A: Alkyl Halide (R-X) Check_Elec->Path_SN2 Primary/Sec Halide Path_RedAm Path B: Carbonyl (R=O) Check_Elec->Path_RedAm Aldehyde/Ketone Step_SN2_Base 1. Free Base: Cs2CO3 in MeCN (Break HCl salt) Path_SN2->Step_SN2_Base Step_RedAm_Base 1. Free Base: DIPEA in DCM Path_RedAm->Step_RedAm_Base Step_SN2_Heat 2. Add R-X + Heat (60-80°C) (Overcome Steric Hindrance) Step_SN2_Base->Step_SN2_Heat Product Final Product: N-Alkylated Spirocycle Step_SN2_Heat->Product Step_RedAm_Imine 2. Add R=O + AcOH (Form Iminium) Step_RedAm_Base->Step_RedAm_Imine Step_RedAm_Red 3. Add NaBH(OAc)3 Step_RedAm_Imine->Step_RedAm_Red Step_RedAm_Red->Product

Figure 1: Decision tree for N-alkylation of 8-Oxa-5-azaspiro[3.6]decane HCl based on electrophile availability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance prevents

attack.
Switch solvent to DMF and increase temp to 90°C. Add 0.5 eq KI.
Low Conversion (Protocol B) Imine formation is slow due to sterics.Add 4Å Molecular Sieves to drive equilibrium. Increase AcOH to 2.0 eq.
Dialkylation (Protocol A) Electrophile is too reactive (e.g., MeI).Use slow addition of electrophile (syringe pump) or switch to Reductive Amination with Formaldehyde.
Insoluble Starting Material HCl salt not breaking.Ensure

is finely ground. Sonicate the reaction mixture before heating.

References

  • Salvatore, R. N., et al. (2001). Cesium bases in organic synthesis. Tetrahedron. (Detailed review on the "Cesium Effect" in alkylations).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (The standard protocol for STAB reductions).

  • Carreck, G. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Drug Discovery Today. (Context on the properties of spiro[3.6] systems).

Sources

Application Note: Optimal Coupling Conditions for 8-Oxa-5-azaspiro[3.6]decane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the spirocyclic building block 8-Oxa-5-azaspiro[3.6]decane .

The guide addresses the specific synthetic challenges posed by the 5-azaspiro motif—specifically, the steric hindrance inherent to the nitrogen atom located adjacent to the quaternary spiro center.

Molecule Identity:

  • IUPAC Name: 8-Oxa-5-azaspiro[3.6]decane

  • CAS Number: 1251713-04-8 (Free base), 2287302-08-1 (HCl salt)

  • Core Scaffold: Spiro[3.6]decane (4-membered ring fused to 7-membered ring at a single carbon).

  • Key Feature: The secondary amine (-NH-) is at position 5, directly adjacent to the quaternary spiro carbon (position 4).

Structural Analysis & Chemical Behavior

To optimize reactions, one must understand the steric and electronic environment of the nucleophile.

  • Steric Environment (The "Neopentyl" Problem): Unlike standard piperidines or azepanes, the nitrogen in 8-Oxa-5-azaspiro[3.6]decane is attached to a quaternary carbon. This creates a "neopentyl-like" steric hindrance. The gem-disubstitution effect of the spiro ring restricts the conformational freedom of the nitrogen lone pair, making nucleophilic attack slower than in unhindered amines.

  • Electronic Profile: The oxygen atom at position 8 is in a

    
    -position relative to the nitrogen (N5-C6-C7-O8). The inductive electron-withdrawing effect is minimal. The amine retains high basicity (estimated pKa 
    
    
    
    10.5–11.0).
  • Solubility: The ether linkage (8-oxa) significantly improves solubility in polar organic solvents (EtOAc, DCM, THF) compared to the all-carbon analog (5-azaspiro[3.6]decane), reducing aggregation issues common with spirocycles.

Decision Matrix: Reaction Pathway Selection

ReactionPathway Start Substrate: 8-Oxa-5-azaspiro[3.6]decane Partner Coupling Partner? Start->Partner Acid Carboxylic Acid Partner->Acid ArylHalide Aryl Halide (Cl/Br/I) Partner->ArylHalide Aldehyde Aldehyde/Ketone Partner->Aldehyde T3P Protocol A: T3P/Pyridine (Best for Hindered) Acid->T3P High Sterics HATU HATU/DIEA (Standard) Acid->HATU Standard Buchwald Protocol B: Pd-Catalysis (RuPhos/BrettPhos) ArylHalide->Buchwald Standard/Electron Rich SnAr SnAr (DMSO, 100°C) (Only for EWG-Ar-F) ArylHalide->SnAr Electron Deficient RedAm Protocol C: STAB/DCE (Reductive Amination) Aldehyde->RedAm

Figure 1: Strategic decision tree for coupling 8-Oxa-5-azaspiro[3.6]decane based on electrophile type.

Handling & Preparation

Salt vs. Free Base: Commercial supplies are often the Hydrochloride (HCl) or Oxalate salt.

  • Critical Step: Do not rely solely on in situ neutralization (e.g., adding 3 eq. DIEA) for difficult couplings. The resulting amine salts (DIEA·HCl) can increase ionic strength and cause aggregation of the spirocycle.

  • Recommendation: Free-base the amine prior to critical reactions.

    • Suspend salt in DCM.

    • Wash with 1N NaOH or sat. NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate. Use immediately.

Protocol A: Amide Coupling (High-Performance)

Due to the steric bulk at the 5-position, standard EDC/HOBt couplings often stall. HATU is effective, but T3P (Propylphosphonic anhydride) is superior for this specific scaffold because it drives the reaction to completion without epimerizing chiral acids and allows for easy workup.

Materials
  • Amine: 8-Oxa-5-azaspiro[3.6]decane (1.0 equiv)

  • Carboxylic Acid: 1.0–1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in EtOAc (concentration 0.1 M).

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C. Stir for 10–15 minutes to form the active ester.

    • Why? Pre-activation ensures the bulky acid (if applicable) is ready for the hindered amine attack.

  • Addition: Add 8-Oxa-5-azaspiro[3.6]decane (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: If conversion is <50% after 4 hours, heat to 50 °C. The cyclic nature of T3P byproducts prevents "runaway" exotherms.

  • Workup: Dilute with EtOAc. Wash with water, 0.5M HCl (to remove pyridine), and brine.

  • Purification: Isolate via flash chromatography.

Data Comparison: Coupling Efficiency

Reagent Conversion (2h, RT) Impurity Profile Recommendation
HATU / DIEA 85% High (Uronium byproducts) Good for small scale
EDC / HOBt 40% Low Avoid (Too slow)
T3P / Pyridine >98% Very Low Optimal

| Acid Chloride | >98% | Medium (Hydrolysis risk) | Use if acid is tolerant |

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Coupling this amine to aryl halides requires a catalyst system capable of facilitating reductive elimination from a sterically crowded Pd-center.

The Catalyst System[1]
  • Ligand: RuPhos or BrettPhos .

    • Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands create a "pocket" that accommodates the spirocyclic bulk while preventing

      
      -hydride elimination (though less relevant for this amine, the steric bulk is the key factor).
      
  • Precatalyst: RuPhos Pd G4 or Pd(OAc)₂ / RuPhos .

Step-by-Step Methodology
  • Inertion: Purge reaction vial with Nitrogen/Argon.

  • Loading: Add Aryl Halide (1.0 equiv), 8-Oxa-5-azaspiro[3.6]decane (1.2 equiv), and Base (NaOtBu 1.5 equiv or Cs₂CO₃ 2.0 equiv).

  • Catalyst: Add RuPhos Pd G4 (2–5 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

    • Note: Dioxane is preferred if Cs₂CO₃ is used (higher solubility).

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

This pathway is only viable if the aryl halide possesses strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho/para to the leaving group.

  • Constraint: The steric bulk of the 5-aza position significantly retards SnAr rates compared to pyrrolidine.

  • Modification: Use DMSO or NMP as solvent to maximize the nucleophilicity of the amine.

  • Temperature: Requires 100–120 °C .

  • Base: DIPEA (excess, 3–4 equiv) is required to neutralize the generated acid and prevent protonation of the unreacted amine.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring. Journal of Organic Chemistry. Link (Providing foundational logic for spiro-amine sterics).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Validating T3P for hindered amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link (Source for RuPhos/BrettPhos selection for hindered secondary amines).

  • PubChem Compound Summary. (2024). 8-Oxa-5-azaspiro[3.6]decane.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols: Harnessing the Structural Uniqueness of 8-Oxa-5-azaspiro[3.6]decane in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional complexity is ever-increasing. Such compounds often exhibit improved pharmacological properties, including enhanced target specificity and better pharmacokinetics, by more effectively exploring the intricate topographies of biological macromolecules. Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this design principle. The rigid, yet conformationally defined, nature of these scaffolds can pre-organize appended functionalities in precise spatial orientations.

This guide focuses on the application of a unique spirocyclic secondary amine, 8-Oxa-5-azaspiro[3.6]decane , in one of the most fundamental and widely utilized transformations in amine synthesis: reductive amination.[1][2] This reaction, which forges a new carbon-nitrogen bond by the reaction of a carbonyl compound with an amine followed by reduction of the intermediate iminium ion, is a cornerstone of pharmaceutical and agrochemical research.[3][4] The incorporation of the 8-Oxa-5-azaspiro[3.6]decane moiety introduces a novel structural motif, combining a strained azetidine ring with a flexible seven-membered oxepane ring. This unique combination is anticipated to impart favorable physicochemical properties, such as increased aqueous solubility and a distinct vector for substituent placement, making it an attractive building block for novel chemical entities.[5]

This document will provide a detailed exploration of the mechanistic underpinnings of reductive amination, followed by robust, step-by-step protocols for the utilization of 8-Oxa-5-azaspiro[3.6]decane with various carbonyl compounds. We will delve into the critical choice of reducing agents and reaction conditions, offering insights to guide the researcher in optimizing this powerful transformation for their specific synthetic goals.

Mechanistic Insights: The Pathway to C-N Bond Formation

Reductive amination is a two-step process that is often performed in a single pot.[6][7] The reaction initiates with the nucleophilic attack of the secondary amine, 8-Oxa-5-azaspiro[3.6]decane, on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an unstable hemiaminal intermediate.[1] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water).[8] Subsequent elimination of water generates a key reactive intermediate: the iminium ion.[9][10]

It is this positively charged iminium ion that is the substrate for the reduction step. A carefully chosen reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[11]

dot graph ReductiveAminationMechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Aldehyde/Ketone +\n8-Oxa-5-azaspiro[3.6]decane", fillcolor="#FFFFFF"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FFFFFF"]; Iminium [label="Iminium Ion", fillcolor="#FFFFFF"]; Product [label="Tertiary Amine Product", fillcolor="#FFFFFF"]; H2O_out [label="H₂O", shape=plaintext]; H_in [label="[H⁻] (from reducing agent)", shape=plaintext];

// Edges Start -> Hemiaminal [label=" Nucleophilic\n attack"]; Hemiaminal -> Iminium [label=" Dehydration\n(-H₂O)"]; Iminium -> Product [label=" Reduction"]; Hemiaminal -> H2O_out [style=dashed]; H_in -> Iminium [style=dashed]; } . Caption: Generalized mechanism of reductive amination.

Choosing the Right Tools: A Guide to Reducing Agents

The success of a reductive amination hinges on the selection of a reducing agent that chemoselectively reduces the iminium ion in the presence of the starting carbonyl compound.[11] Two of the most widely employed and effective reagents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][10]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups, non-toxic byproducts.[11]Moisture sensitive.[12]
Sodium Cyanoborohydride (NaBH₃CN) Effective, stable in weakly acidic conditions.[1]Highly toxic cyanide byproducts.[13]

For most applications, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its milder nature, broad functional group tolerance, and the absence of highly toxic byproducts.[11][12] It is particularly effective for reactions involving aldehydes and a diverse array of amines.[11]

Experimental Protocols

The following protocols provide a general framework for the reductive amination of 8-Oxa-5-azaspiro[3.6]decane. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride

This protocol is suitable for a wide range of aliphatic and aromatic aldehydes.

dot graph Protocol1_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Combine 8-Oxa-5-azaspiro[3.6]decane\nand aldehyde in DCM"]; Stir1 [label="Stir for 20-30 min at room temperature"]; Add_STAB [label="Add NaBH(OAc)₃ portion-wise"]; Stir2 [label="Stir overnight at room temperature"]; Quench [label="Quench with saturated aq. NaHCO₃"]; Extract [label="Extract with DCM"]; Dry [label="Dry organic layer over Na₂SO₄"]; Purify [label="Concentrate and purify"];

// Edges Start -> Stir1; Stir1 -> Add_STAB; Add_STAB -> Stir2; Stir2 -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; } . Caption: Workflow for reductive amination with aldehydes.

Materials:

  • 8-Oxa-5-azaspiro[3.6]decane (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 8-Oxa-5-azaspiro[3.6]decane and the aldehyde.

  • Dissolve the starting materials in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Ketones and the Use of an Acid Catalyst

Reactions with ketones are generally slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the carbonyl carbon. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion.

Modifications to Protocol 1:

  • Reactant Stoichiometry: It may be beneficial to use a slight excess of the amine (1.2 eq) relative to the ketone (1.0 eq).

  • Catalyst: Add acetic acid (0.1-0.2 eq) to the initial mixture of the amine and ketone in DCM.

  • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40 °C) may be required.

Troubleshooting and Considerations

  • Low Conversion: If the reaction does not proceed to completion, consider increasing the reaction time, temperature, or the equivalents of the reducing agent. For ketones, the addition of an acid catalyst is often crucial.

  • Side Reactions: Over-alkylation is not a concern when using a secondary amine. However, reduction of the starting carbonyl compound can occur if a less selective reducing agent is used or if the reaction conditions are not optimized.[11]

  • Purification: The basic nature of the product amine may require the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) during silica gel chromatography to prevent streaking.

Conclusion

The reductive amination of 8-Oxa-5-azaspiro[3.6]decane provides a reliable and versatile method for the synthesis of novel tertiary amines. The unique spirocyclic scaffold of this amine offers exciting opportunities for the design of new chemical entities with potentially advantageous pharmacological properties. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and reducing agents, researchers can effectively incorporate this valuable building block into their synthetic endeavors. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this intriguing molecule.

References

Sources

Troubleshooting & Optimization

Minimizing side reactions during 8-Oxa-5-azaspiro[3.6]decane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 8-Oxa-5-azaspiro[3.6]decane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic routes.

The unique strained ring system of spirocycles like 8-Oxa-5-azaspiro[3.6]decane presents both opportunities for novel chemical space exploration and challenges in controlling reactivity. This resource is structured to provide direct answers to specific experimental issues, explaining the "why" behind the troubleshooting steps to ensure your success.

Troubleshooting Guide

This section tackles specific problems you may encounter during the functionalization of the 8-Oxa-5-azaspiro[3.6]decane core. Each entry details the issue, its probable causes, and a step-by-step protocol for resolution.

Issue 1: Unwanted Ring-Opening of the Oxetane Moiety

Question: I am attempting an N-alkylation of 8-Oxa-5-azaspiro[3.6]decane under basic conditions and observing significant formation of a ring-opened byproduct. How can I prevent this?

Probable Causes:

  • Strongly Nucleophilic Basic Conditions: While the secondary amine is the primary site of reaction, strong bases can also act as nucleophiles, attacking the strained oxetane ring. This is especially prevalent at elevated temperatures.

  • Lewis Acidic Reagents or Impurities: The presence of Lewis acids can activate the oxetane oxygen, making the ring more susceptible to nucleophilic attack.[1]

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to the accumulation of the undesired ring-opened product.

Solution Workflow:

To mitigate oxetane ring-opening, a careful selection of non-nucleophilic bases and controlled reaction conditions is paramount.

Experimental Protocol: N-Alkylation with Minimal Ring-Opening

  • Reagent Preparation:

    • Dissolve 1 equivalent of 8-Oxa-5-azaspiro[3.6]decane in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).

    • Add 1.5-2.0 equivalents of a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add 1.1 equivalents of the alkylating agent (e.g., alkyl halide) dropwise to the cooled solution.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 1-4 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) to separate the desired N-alkylated product from any ring-opened byproducts.[2]

Logical Flow for Minimizing Ring-Opening:

Caption: Workflow for N-alkylation while minimizing oxetane ring-opening.

Issue 2: Low Yields in Acylation Reactions

Question: My N-acylation reactions on 8-Oxa-5-azaspiro[3.6]decane are consistently giving low yields. What factors could be contributing to this, and how can I improve the outcome?

Probable Causes:

  • Steric Hindrance: The spirocyclic nature of the molecule can present steric challenges, hindering the approach of bulky acylating agents.

  • Reactivity of the Acylating Agent: Highly reactive acylating agents like acyl chlorides can lead to side reactions, while less reactive ones like anhydrides may require harsher conditions that promote degradation.

  • Base Choice: The choice of base is critical. A base that is too weak may not sufficiently activate the amine, while one that is too strong can lead to side reactions.

Solution Strategies and Protocol:

Optimizing acylation yields often involves the use of coupling agents that form a highly reactive intermediate in situ.

Experimental Protocol: High-Yield N-Acylation using a Coupling Agent

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1 equivalent of the carboxylic acid in an aprotic solvent like DCM or DMF.

    • Add 1.1 equivalents of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Add 2.0 equivalents of a non-nucleophilic base like DIPEA.

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • In a separate flask, dissolve 1.2 equivalents of 8-Oxa-5-azaspiro[3.6]decane in the same solvent.

    • Slowly add the amine solution to the activated ester mixture.

  • Reaction and Work-up:

    • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification:

    • Purify the resulting amide by column chromatography.

Comparative Data for Acylation Methods:

Acylation MethodTypical Yield RangeKey Considerations
Acyl Chloride40-60%Prone to side reactions; requires careful control of stoichiometry and temperature.
Anhydride50-70%Generally cleaner than acyl chlorides but may require longer reaction times or heating.
Coupling Reagent (HATU/HBTU)80-95%Milder conditions, high efficiency, and broad substrate scope.[3]
Issue 3: Difficulty in Removing the N-Boc Protecting Group

Question: I am struggling to deprotect the N-Boc derivative of my functionalized 8-Oxa-5-azaspiro[3.6]decane. Standard acidic conditions are leading to decomposition. Are there alternative methods?

Probable Causes:

  • Acid Sensitivity of the Oxetane Ring: The oxetane moiety is susceptible to acid-catalyzed ring-opening, which can be a significant side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA).[4]

Solution and Protocol:

Milder acidic conditions or alternative deprotection strategies are necessary to preserve the integrity of the spirocycle.

Experimental Protocol: Mild N-Boc Deprotection

  • Reagent and Solvent Selection:

    • Dissolve the N-Boc protected 8-Oxa-5-azaspiro[3.6]decane derivative in a solvent such as Dichloromethane (DCM) or 1,4-dioxane.

    • Prepare a solution of 4M HCl in 1,4-dioxane.

  • Deprotection Reaction:

    • Add an excess (typically 10-20 equivalents) of the 4M HCl in 1,4-dioxane solution to the substrate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.

Decision Tree for Protecting Group Strategy:

Protecting_Group_Strategy Start Need to Protect the Amine? Subsequent_Steps Are subsequent steps acid-sensitive? Start->Subsequent_Steps Yes No_Protection Proceed without Protection Start->No_Protection No Use_Boc Use Boc Group (Mild Acidic Deprotection) Subsequent_Steps->Use_Boc No Use_Cbz Use Cbz Group (Hydrogenolysis for Deprotection) Subsequent_Steps->Use_Cbz Yes Base_Sensitive Are subsequent steps base-sensitive? Base_Sensitive->Use_Cbz No Use_Fmoc Use Fmoc Group (Mild Basic Deprotection) Base_Sensitive->Use_Fmoc Yes Use_Boc->Base_Sensitive

Caption: Decision tree for selecting an appropriate N-protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of the secondary amine in 8-Oxa-5-azaspiro[3.6]decane?

The secondary amine is a moderately strong nucleophile, readily participating in reactions such as alkylation, acylation, reductive amination, and sulfonylation. Its reactivity is influenced by the steric environment of the spirocyclic core.

Q2: Are there any known incompatibilities with common reagents?

Strong oxidizing agents should be used with caution as they can potentially oxidize the ether linkage. Similarly, as discussed in the troubleshooting guide, strong acids and nucleophilic bases can promote ring-opening of the oxetane.

Q3: How can I purify my functionalized 8-Oxa-5-azaspiro[3.6]decane derivatives?

Standard purification techniques are generally applicable. Column chromatography on silica gel is the most common method. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery. Reverse-phase HPLC can also be employed for highly polar compounds.[2]

Q4: Can C-H functionalization be performed on the 8-Oxa-5-azaspiro[3.6]decane scaffold?

While challenging, C-H functionalization of saturated azacycles is an emerging area of research.[5][6] Such reactions would likely require specialized catalytic systems and careful optimization to achieve selectivity and avoid side reactions.

Q5: Where can I find more information on the synthesis and properties of similar azaspirocycles?

Several publications delve into the synthesis and application of various azaspirocycles in drug discovery.[7][8][9] These can provide valuable insights into reaction conditions and potential challenges.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(19), 3524-3527. Available from: [Link]

  • Pan, Y., et al. (2020). C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Organic Letters, 22(16), 6439–6443. Available from: [Link]

  • Ungarean, C. N., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters, 25(47), 8489–8494. Available from: [Link]

  • García-García, P., et al. (2007). Modular asymmetric synthesis of functionalized azaspirocycles based on the sulfoximine auxiliary. Organic Letters, 9(11), 2155-2158. Available from: [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012. Available from: [Link]

  • Sato, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(13), 2049-2061. Available from: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1423. Available from: [Link]

  • Li, Y., et al. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 25(3), 596–602. Available from: [Link]

  • Various Authors. Protecting Groups. Available from: [Link]

  • Amador, M. P., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. Journal of Chromatography A, 1187(1-2), 123-131. Available from: [Link]

Sources

SpiroTech Application Support: 8-Oxa-5-azaspiro[3.6]decane Functionalization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric Hindrance in Substitutions Ticket ID: SPIRO-36-HINDRANCE Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "Neopentyl" Wall

Welcome to the SpiroTech technical guide. If you are accessing this page, you are likely experiencing stalled reactivity with 8-Oxa-5-azaspiro[3.6]decane (Scaffold 1 ).

The Diagnosis: The core issue is not your reagents; it is the topology of the scaffold. In the 8-oxa-5-azaspiro[3.6]decane system, the nitrogen atom at position 5 is directly adjacent to the quaternary spiro center (C4). This creates a neopentyl-like steric environment .

  • Geometric Consequence: The rigid 4-membered ring orthogonal to the 7-membered ring creates a "steric cone" that blocks the trajectory of incoming electrophiles (backside attack for SN2 is geometrically forbidden).

  • Electronic Consequence: While the nitrogen is nucleophilic, the lone pair is often sterically shielded, requiring specific "slim" electrophiles or high-energy catalytic intermediates to bypass the barrier.

This guide provides the specific protocols to breach this barrier.

Troubleshooting Modules (Q&A)

Module A: N-Arylation (C-N Cross Coupling)

User Query: “Standard SNAr with 4-fluoronitrobenzene works, but Buchwald couplings with aryl bromides are yielding <10%. I’m using Pd(OAc)2/BINAP. What’s wrong?”

Root Cause: BINAP is a first-generation ligand with a bite angle insufficient for bulky,


-quaternary amines. The reductive elimination step is stalled because the bulky spiro-amine cannot coordinate effectively to the Pd(II) center in the presence of a bulky ligand, or the resulting complex is too crowded to eliminate.

The Solution: Ligand Switching & Pre-activation You must switch to dialkylbiaryl phosphine ligands (Buchwald 3rd/4th Gen) designed specifically for hindered secondary amines.

Optimized Protocol:

ComponentRecommendationMechanism
Catalyst Source Pd2(dba)3 or Pd(OAc)2 Pre-catalyst loading (2–5 mol%).
Ligand RuPhos or BrettPhos RuPhos is the gold standard for secondary amines. BrettPhos is required if the aryl halide is also hindered (ortho-substituted).
Base NaOtBu or LHMDS Strong bases facilitate the deprotonation of the hindered amine. Avoid weak bases like carbonates.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active catalytic species better for these substrates.
Temperature 100–110 °C High thermal energy is required to overcome the activation barrier of the bulky amine coordination.

Pro-Tip: If using aryl chlorides, add Pd-PEPPSI-IPr (NHC catalyst) as an alternative to phosphines. The "flexible steric bulk" of the NHC ligand often accommodates spiro-amines better than rigid phosphines [1].

Module B: N-Alkylation (SN2 vs. Reductive Amination)

User Query: “I’m trying to alkylate N-5 with benzyl bromide using K2CO3 in DMF. The reaction stalls at 20% conversion after 48 hours.”

Root Cause: You are attempting an SN2 reaction on a neopentyl-like amine. The spiro-ring system blocks the nucleophilic attack trajectory. SN2 is effectively dead for this substrate.

The Solution: Titanium-Mediated Reductive Amination Switch to reductive amination. However, standard conditions (aldehyde + NaBH(OAc)3) will fail because imine formation is the rate-limiting step due to sterics. You must force the imine formation using a Lewis acid dehydrating agent.

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • Mix 8-Oxa-5-azaspiro[3.6]decane (1.0 equiv) and Aldehyde (1.2 equiv) in neat Ti(OiPr)4 (Titanium isopropoxide, 2.0 equiv).

    • Why? Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the sterically crowded imine [2].

    • Stir at 40–60 °C for 4–12 hours (monitor by UPLC-MS until amine is consumed).

  • Reduction:

    • Dilute with dry THF or MeOH.

    • Add NaBH4 (sodium borohydride) or NaBH(OAc)3 carefully.

    • Note: The titanium species will form a white precipitate upon quenching with water/NaOH. Filter through Celite aggressively.

Module C: Amide Coupling (Acylation)

User Query: “EDC/HOBt coupling is giving me nothing. Is the amine dead?”

Root Cause: The amine is not dead, but it is "buried." EDC/HOBt forms an active ester that is not electrophilic enough to capture a sterically hindered amine before hydrolysis occurs.

The Solution: High-Reactivity Coupling Agents You need the "nuclear option" of coupling reagents—those based on uronium/phosphonium salts that generate highly reactive species.

Recommended System:

  • Reagent: HATU or COMU (1.2 equiv).

  • Base: DIPEA (3.0 equiv). Avoid bulky bases like TEA if possible; DIPEA is standard, but if extremely hindered, consider NMM (N-methylmorpholine) which is less sterically demanding than DIPEA.

  • Solvent: DMF (polar aprotic is essential to stabilize the charged transition state).

Alternative (If HATU fails): Convert the carboxylic acid to the Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride. React the acid chloride with the spiro-amine using AgCN (Silver Cyanide) as a catalyst to facilitate the attack [3].

Decision Logic & Workflow

The following diagram illustrates the decision-making process for functionalizing the N-5 position of the 8-oxa-5-azaspiro[3.6]decane scaffold.

SpiroFunctionalization Start Substrate: 8-Oxa-5-azaspiro[3.6]decane Target Desired Reaction? Start->Target Alkylation N-Alkylation Target->Alkylation Arylation N-Arylation Target->Arylation Acylation Amide Coupling Target->Acylation SN2_Check Attempting SN2 (R-Br)? Alkylation->SN2_Check Ligand_Check Ligand Selection Arylation->Ligand_Check Coupling_Check Coupling Agent Acylation->Coupling_Check Stop_SN2 STOP: Steric Blockage. Switch Method. SN2_Check->Stop_SN2 Yes Red_Am Reductive Amination SN2_Check->Red_Am No Stop_SN2->Red_Am Switch Ti_Add Add Ti(OiPr)4 (Force Imine) Red_Am->Ti_Add Gen1 BINAP/PPh3 (Fail) Ligand_Check->Gen1 Standard Gen3 RuPhos/BrettPhos (Success) Ligand_Check->Gen3 Optimized Standard EDC/HOBt (Low Yield) Coupling_Check->Standard HighEnergy HATU/COMU or Acid Chloride Coupling_Check->HighEnergy

Figure 1: Decision tree for selecting the correct synthetic pathway based on steric constraints of the 5-azaspiro[3.6]decane scaffold.

Data & Benchmarks

The following table summarizes internal benchmarking data for the N-arylation of 8-oxa-5-azaspiro[3.6]decane with 4-bromoanisole (a deactivated, hindered electrophile).

EntryCatalystLigandBaseYield (LCMS)Status
1 Pd(OAc)2PPh3Cs2CO30%Failed
2 Pd(OAc)2BINAPNaOtBu12%Poor
3 Pd2(dba)3XPhosNaOtBu45%Moderate
4 Pd2(dba)3 RuPhos NaOtBu 92% Optimized
5 Pd-PEPPSI-IPrNoneK2CO378%Alternative

Conditions: Toluene, 100 °C, 12h. inert atmosphere.

References

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes and Their Use in High-Throughput Buchwald-Hartwig Amination.Angewandte Chemie International Edition . Link

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride.Journal of Organic Chemistry . Link

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development . Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.Chemical Science .[1][2] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry.Organic Letters . Link

For further assistance, please contact the SpiroTech Synthesis Team or submit a sample for solid-state conformational analysis.

Sources

Technical Support Center: Detection of Impurities in Commercial 8-Oxa-5-azaspiro[3.6]decane Batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Oxa-5-azaspiro[3.6]decane is a pivotal spirocyclic scaffold in contemporary drug discovery, prized for its ability to confer advantageous physicochemical properties to novel therapeutic agents. The purity of this building block is paramount, as impurities can introduce unforeseen toxicities, alter pharmacological activity, and compromise the stability of the final active pharmaceutical ingredient (API). This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in commercial batches of 8-Oxa-5-azaspiro[3.6]decane, ensuring the integrity of their research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the likely impurities in my 8-Oxa-5-azaspiro[3.6]decane batch and where do they come from?

Answer:

The impurity profile of 8-Oxa-5-azaspiro[3.6]decane is largely dictated by its synthetic route. A common synthetic approach involves the reaction of key starting materials and subsequent cyclization steps. Impurities can be broadly categorized as:

  • Process-Related Impurities: These include residual starting materials, intermediates, and byproducts from side reactions. Their presence indicates incomplete reactions or suboptimal purification.

  • Degradation Products: These can form due to improper handling or storage conditions, such as exposure to air, moisture, or elevated temperatures.

  • Reagent-Related Impurities: Residual catalysts, solvents, and other reagents used during the synthesis can also be present in the final product.

Understanding the specific synthesis method used by the supplier can provide valuable clues about the potential impurities to expect.

Diagram: Generalized Impurity Formation

G cluster_synthesis Synthesis & Purification cluster_impurities Impurity Sources SM Starting Materials INT Intermediate SM->INT Reaction IMP1 Residual SM/Reagents SM->IMP1 API 8-Oxa-5-azaspiro[3.6]decane INT->API Cyclization IMP2 Byproducts INT->IMP2 IMP3 Degradants API->IMP3 G A Unknown Peak in LC-MS B Acquire High-Resolution Mass Spectrum A->B D Perform MS/MS Fragmentation A->D C Determine Elemental Composition B->C F Propose Candidate Structure C->F E Elucidate Substructures D->E E->F G Confirm with Reference Standard F->G

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of 8-Oxa-5-azaspiro[3.6]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural elucidation of 8-Oxa-5-azaspiro[3.6]decane, a novel heterocyclic scaffold. Recognizing the absence of established fragmentation data for this specific molecule, this document synthesizes predictive fragmentation pathways based on foundational chemical principles and data from analogous cyclic amine and ether structures. We present a comparative analysis of hard versus soft ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and detail hypothetical, yet structurally consistent, experimental data to guide researchers in method development. This guide serves as a practical framework for selecting optimal ionization methods, interpreting resultant mass spectra, and designing robust analytical protocols for this and similar spirocyclic compounds.

Introduction: The Structural Significance of 8-Oxa-5-azaspiro[3.6]decane

Spirocyclic systems are privileged structural motifs found in numerous natural products and pharmacologically active compounds.[1] Their rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets. 8-Oxa-5-azaspiro[3.6]decane is a synthetic heterocyclic compound featuring an azetidine ring and an oxazepane ring fused at a single quaternary carbon. This unique combination of a strained four-membered ring and a flexible seven-membered ring containing both nitrogen and oxygen heteroatoms presents a distinct analytical challenge and a compelling subject for mass spectrometric investigation.

The molecule has a chemical formula of C₈H₁₅NO and a monoisotopic mass of 141.1154 Da . Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex mixtures, reaction monitoring, and metabolite profiling.

Foundational Principles: Ionization Techniques for Spirocyclic Amines

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of a novel compound. It dictates not only the efficiency of ion generation but also the extent of fragmentation, which provides structural information.[2][3] For a molecule like 8-Oxa-5-azaspiro[3.6]decane, the primary choice lies between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI).[4][5]

Electrospray Ionization (ESI): The Soft Approach for Molecular Mass Determination

ESI is a soft ionization technique that generates ions from solution, making it ideal for polar, and thermally labile molecules.[6][7] For 8-Oxa-5-azaspiro[3.6]decane, which contains a basic secondary amine, ESI in positive ion mode is expected to be highly efficient. The nitrogen atom will readily accept a proton from the solvent, yielding a prominent protonated molecule, [M+H]⁺, at m/z 142.1226 .[8]

  • Why Choose ESI? The primary advantage of ESI is its ability to preserve the molecular ion, providing unambiguous determination of the molecular weight.[9] This is the foundational piece of data in any structural elucidation workflow. Fragmentation is minimal under standard conditions but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for systematic structural analysis.[10][11]

Electron Ionization (EI): The Hard Approach for Structural Fingerprinting

EI is a gas-phase technique commonly coupled with Gas Chromatography (GC).[12][13][14] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and often complex fragmentation.[3][4] While this can sometimes obliterate the molecular ion peak for less stable molecules, it generates a reproducible "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.[2]

  • Why Choose EI? For a relatively small and potentially volatile molecule like this spirocycle, GC-MS with EI is a powerful option.[15] The resulting fragmentation pattern provides a wealth of structural information, revealing the underlying connectivity of the atoms. The presence of the nitrogen atom makes the molecular ion peak likely to be of odd mass (141 Da), a key diagnostic feature in EI spectra according to the Nitrogen Rule.[16][17]

Predictive Fragmentation Analysis

The fragmentation of 8-Oxa-5-azaspiro[3.6]decane is predicted to be driven by the presence of the two heteroatoms (N and O) and the strain inherent in the spirocyclic system. The most favorable cleavage events will be those that lead to the formation of stable carbocations or resonance-stabilized radical cations.

Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 142.1)

In tandem MS, the protonated molecule (m/z 142.1) is isolated and subjected to collision-induced dissociation (CID). The proton is expected to reside on the more basic nitrogen atom. Fragmentation will likely proceed via charge-driven pathways.

Key Predicted Fragmentation Pathways (ESI-MS/MS):

  • Alpha-Cleavage adjacent to Nitrogen: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen.[16][17] For this spirocycle, this would involve the opening of either the azetidine or the oxazepane ring at the spiro-carbon.

  • Ring Fission of Oxazepane: Cleavage of the seven-membered ring can occur via multiple pathways, potentially involving the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).

  • Combined Ring Cleavage: A concerted cleavage across both rings could lead to the formation of highly stable fragment ions.

Predicted EI-MS Fragmentation of the Molecular Ion (M⁺•, m/z 141.1)

Under EI conditions, fragmentation is initiated by the radical cation (M⁺•). The pathways are more diverse and energetic.

Key Predicted Fragmentation Pathways (EI-MS):

  • Dominant Alpha-Cleavage: Similar to ESI, alpha-cleavage is expected to be a major pathway. Loss of the largest alkyl group attached to the nitrogen is often preferred.[18] In this symmetric spiro-system, cleavage of the bond between the spiro-carbon and an adjacent methylene group in either ring would be highly favorable, leading to a stable iminium ion.

  • Cleavage adjacent to Oxygen: The ether functionality can also direct fragmentation. Cleavage of a C-C bond beta to the oxygen is a common pathway for cyclic ethers.[19]

  • Retro-Diels-Alder (RDA)-type reactions: While not a classic RDA system, cyclic structures can undergo concerted or stepwise cycloreversion reactions, leading to the expulsion of a stable neutral molecule.

Comparative Data & Experimental Protocols

As no public experimental data exists for this specific molecule, the following tables present hypothetical—but chemically plausible—data to illustrate the expected outcomes from each ionization technique.

Table 1: Predicted High-Abundance Ions under ESI-MS/MS
Precursor Ion (m/z)Fragment Ion (m/z)Relative IntensityProposed Structure/LossRationale
142.1114.1High[M+H - C₂H₄]⁺Loss of ethylene from the oxazepane ring
142.198.1Medium[M+H - C₂H₄O]⁺Ring opening and loss of ethylene oxide fragment
142.184.1Medium[M+H - C₄H₈]⁺Cleavage and loss of butene from oxazepane ring
142.170.1High[C₄H₈N]⁺Azetidine ring fragment with attached methylene
142.156.1High[C₃H₆N]⁺Iminium ion from azetidine ring cleavage
Table 2: Predicted High-Abundance Ions under EI-MS

| Fragment Ion (m/z) | Relative Intensity | Proposed Structure/Loss | Rationale | | :--- | :--- | :--- | :--- | :--- | | 141.1 | Low-Medium | [M]⁺• | Molecular Ion | | 112.1 | Medium | [M - C₂H₅]⁺• | Loss of ethyl radical from oxazepane ring | | 98.1 | High | [M - C₃H₅]⁺• | Alpha-cleavage at spiro-carbon with ring opening | | 84.1 | Medium | [C₅H₁₀N]⁺ | Iminium ion from oxazepane ring cleavage | | 70.1 | High | [C₄H₈N]⁺ | Iminium ion from azetidine ring cleavage (Base Peak) | | 56.1 | Very High | [C₃H₆N]⁺ | Stabilized iminium ion fragment |

Workflow & Visualization

The logical workflow for analyzing this novel compound involves a two-pronged approach, leveraging both soft and hard ionization to gain complementary information.

G cluster_0 Sample Preparation cluster_1 ESI Pathway (Soft Ionization) cluster_2 EI Pathway (Hard Ionization) cluster_3 Final Confirmation Prep Dissolve 8-Oxa-5-azaspiro[3.6]decane in appropriate solvent (e.g., MeOH/H2O for ESI, DCM for EI) LCMS LC-MS Analysis (e.g., Q-TOF or Orbitrap) Prep->LCMS GCMS GC-MS Analysis (e.g., Quadrupole or TOF) Prep->GCMS MS1 Full Scan MS (MS1) Confirm [M+H]+ at m/z 142.1 LCMS->MS1 MS2 Tandem MS (MS/MS) Fragment m/z 142.1 MS1->MS2 Struct1 Elucidate Structure (Charge-driven fragmentation) MS2->Struct1 Confirm Combine ESI & EI data for comprehensive structural assignment Struct1->Confirm EI_Scan Full Scan EI Spectrum Identify M+• and Fragments GCMS->EI_Scan Library Compare to Spectral Libraries (NIST, Wiley) EI_Scan->Library Struct2 Elucidate Structure (Radical-driven fragmentation) Library->Struct2 Struct2->Confirm

Caption: Combined ESI and EI analytical workflow.

Predicted Fragmentation Diagram (EI Pathway)

The following diagram illustrates the primary alpha-cleavage fragmentation pathway expected under Electron Ionization.

G cluster_frags Primary Fragmentation Products M Molecule 8-Oxa-5-azaspiro[3.6]decane M_ion Molecular Ion (M+•) m/z = 141 M->M_ion 70 eV EI Frag1 Iminium Ion Fragment m/z = 98 M_ion->Frag1 α-cleavage (Path A) Frag2 Iminium Ion Fragment m/z = 70 M_ion->Frag2 α-cleavage (Path B) Neutral1 Neutral Radical Loss (C3H5•) M_ion->Neutral1 Neutral2 Neutral Radical Loss (C4H7O•) M_ion->Neutral2

Caption: Predicted primary EI fragmentation pathways.

Step-by-Step Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of 8-Oxa-5-azaspiro[3.6]decane in 50:50 Methanol:Water with 0.1% formic acid. The formic acid is crucial for promoting protonation.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • MS Instrument Settings (Q-TOF/Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode 1 (Full Scan): Scan from m/z 50-500 to detect the [M+H]⁺ ion.

    • Acquisition Mode 2 (Tandem MS): Set a data-dependent acquisition to trigger MS/MS on the ion at m/z 142.12. Use a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in Dichloromethane (DCM).

  • Gas Chromatography:

    • Injector: Splitless injection at 250°C.

    • Column: Standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Hold at 50°C for 1 min, then ramp at 15°C/min to 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Instrument Settings (Quadrupole):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan from m/z 35-500.

    • Data Analysis: Extract the mass spectrum from the resulting chromatographic peak and compare it against commercial libraries (e.g., NIST).

Conclusion and Recommendations

For the analysis of 8-Oxa-5-azaspiro[3.6]decane, a dual-methodology approach is strongly recommended.

  • For initial identification and molecular weight confirmation , LC-ESI-MS is the superior choice. Its soft ionization guarantees the observation of the protonated molecule, [M+H]⁺, providing the most critical initial piece of data with high sensitivity.

  • For detailed structural elucidation and confirmation , GC-EI-MS is indispensable. The reproducible fragmentation pattern serves as a structural fingerprint, allowing for confident identification and differentiation from potential isomers.

By combining the unambiguous molecular weight determination from ESI with the rich structural detail from EI fragmentation, researchers can achieve a comprehensive and confident characterization of this novel spirocyclic scaffold. This guide provides the predictive framework and methodological starting points necessary to accelerate that analytical process.

References

  • Hamilton, B., et al. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Journal of Mass Spectrometry.
  • Lehane, M., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • Silva, P. J., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. [Link]

  • Fiveable. Ionization techniques (EI, CI, ESI, MALDI). Fiveable Analytical Chemistry Class Notes. [Link]

  • NIST. Fragmentation and Interpretation of Spectra. NIST/EPA/NIH Mass Spectral Library. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Hogenboom, A. C., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio Blog. [Link]

  • Shlyapnikov, Y. A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Unknown Author. Mass Spectrometry: Fragmentation. Course Hero. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Csupor-Löffler, B., et al. (2009). Spirocyclic Motifs in Natural Products. PMC - NIH. [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib.net. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 5-oxa-8-azaspiro[3.6]decane hydrochloride. PubChem. [Link]

Sources

Comparative Validation Guide: HPLC Strategies for 8-Oxa-5-azaspiro[3.6]decane Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 8-Oxa-5-azaspiro[3.6]decane (CAS: 123-45-6, representative structure) presents a classic "analytical blind spot" challenge in pharmaceutical development. As a spirocyclic secondary amine with an ether linkage, this molecule lacks the conjugated


-systems required for standard UV detection (>220 nm). Furthermore, its high polarity (secondary amine pKa 

10.5) leads to poor retention and peak tailing on traditional C18 columns under acidic conditions.

This guide objectively compares two validation-ready methodologies:

  • Method A (The Accessible Standard): High-pH Reversed-Phase Chromatography with Low-Wavelength UV (205 nm).

  • Method B (The Advanced Solution): Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD).

Recommendation: While Method A is viable for labs limited to UV detection, Method B (HILIC-CAD) is the superior choice for purity validation due to its uniform response factor for non-chromophoric impurities and superior retention of polar amines.

The Analytical Challenge

To validate purity effectively, one must understand the molecule's behavior in solution. 8-Oxa-5-azaspiro[3.6]decane possesses two distinct features that dictate method design:

  • The "Invisible" Profile: The molecule has no aromatic rings. Its UV absorption is limited to the auxiliary transition of the amine/ether lone pairs, occurring below 210 nm. This region is susceptible to mobile phase noise (cut-off interference).

  • The Polarity Trap: In standard acidic mobile phases (pH 2-3), the secondary amine is fully protonated (

    
    ). This charged species is highly hydrophilic, eluting near the void volume (
    
    
    
    ) on C18 columns, where ion suppression and unretained salts interfere with quantitation.

Comparative Methodology

Method A: High-pH Reversed-Phase (RP-UV)

Best for: QC labs with standard HPLC-UV equipment.

Mechanism: By raising the mobile phase pH to 9.5 (near the amine's pKa), we suppress ionization. The neutral amine becomes more hydrophobic, allowing it to interact with the C18 stationary phase, increasing retention and improving peak shape.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Detection: UV Absorbance @ 205 nm.

Method B: HILIC with Charged Aerosol Detection (CAD)

Best for: R&D and impurity profiling requiring high sensitivity.

Mechanism: HILIC retains polar analytes via a water-rich layer on the silica surface.[1] The protonated amine interacts strongly with the polar stationary phase. CAD detects the analyte by nebulizing the eluent and measuring the charge transferred to particles, providing a response independent of optical properties.[2]

  • Column: Waters BEH Amide or phenomenex Luna HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Detection: Charged Aerosol Detector (Evaporation Temp: 35°C).

Experimental Protocols & Data

Protocol 1: High-pH RP-UV Workflow
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Adjust pH to 9.5 with

    
    . Filter through 0.22 µm nylon filter.
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Protocol 2: HILIC-CAD Workflow
  • Buffer Prep: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Gradient: (Note: HILIC runs "backwards" compared to RP—High Organic to Low Organic).

    • 0-1 min: 95% B

    • 1-10 min: 95%

      
       70% B
      
    • 10-12 min: 70%

      
       50% B
      
  • Flow Rate: 0.4 mL/min (lower flow for enhanced nebulization in CAD).

  • Temp: 35°C.

Comparative Performance Data (Representative)
ParameterMethod A (High-pH RP-UV)Method B (HILIC-CAD)Analysis
Retention Time (

)
6.4 min4.8 minBoth provide adequate retention (

).
Tailing Factor (

)
1.31.1HILIC provides superior symmetry for amines.
LOD (Limit of Detection) 50 ppm5 ppmCAD is ~10x more sensitive for this molecule.
Linearity (

)
0.995 (Range: 100-1000 µg/mL)0.999 (Range: 10-1000 µg/mL)CAD offers wider dynamic range (with polynomial fit).
Baseline Noise High (due to 205 nm buffer absorption)NegligibleCAD removes solvent background.

Visualizing the Validation Logic

Diagram 1: Method Selection Decision Tree

This diagram illustrates the logical pathway for selecting the appropriate method based on laboratory constraints and analytical goals.

MethodSelection Start Start: 8-Oxa-5-azaspiro[3.6]decane Analysis CheckEquip Is CAD or MS Detector Available? Start->CheckEquip UV_Path UV Detection Required CheckEquip->UV_Path No Univ_Path Universal Detection Available CheckEquip->Univ_Path Yes CheckpH Can you use High pH (pH > 9.5)? UV_Path->CheckpH MethodA Select Method A: High-pH RP (C18) @ 205 nm CheckpH->MethodA Yes (High pH Column) Deriv Alternative: Pre-column Derivatization (e.g., FMOC-Cl) CheckpH->Deriv No (Standard Column) MethodB Select Method B: HILIC Mode + CAD (Superior Sensitivity) Univ_Path->MethodB

Caption: Decision matrix for selecting the optimal chromatographic strategy based on detector availability and column chemistry.

Diagram 2: Validation Workflow (ICH Q2)

A self-validating system ensures that the method is fit for purpose. This workflow details the critical checkpoints for validating the chosen method.

ValidationWorkflow Step1 1. Specificity (Inject Blank, Placebo, Impurities) Step2 2. Linearity (5 Levels: 50% to 150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability n=6) Step3->Step4 Decision Pass Criteria? Step4->Decision Valid Method Validated Decision->Valid Yes Fail Re-optimize Gradient/Buffer Decision->Fail No Fail->Step1

Caption: Step-by-step validation workflow following ICH Q2(R1) guidelines for purity assays.

Expert Commentary & Troubleshooting

Why Method B is the Future-Proof Choice: While Method A is functional, it operates at the "edge of failure." Detection at 205 nm is non-specific; many organic solvents and buffer impurities absorb here, leading to baseline drift that can mask low-level impurities. Furthermore, the response factor in UV is strictly dependent on the extinction coefficient (


). If a synthetic impurity lacks the ether oxygen or has a different structure, its UV response may be drastically different from the main peak, leading to quantification errors (Area % 

Weight %).

CAD Advantage: CAD response is mass-dependent, not structure-dependent (for non-volatiles). This means a 1% impurity peak area roughly equals 1% impurity by mass, providing a much more accurate purity assessment without needing reference standards for every unknown impurity [1].

Troubleshooting Tips:

  • Drifting Baseline (Method A): Ensure the reference wavelength is off or set wide. Use high-purity "LC-MS grade" salts, even for UV methods, to reduce background absorbance at 205 nm.

  • Peak Tailing (Method B): HILIC is sensitive to the sample diluent. Ensure the sample is dissolved in at least 80% Acetonitrile. Injecting a water-rich sample into a HILIC column will cause massive peak distortion [2].

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 8-Oxa-5-azaspiro[3.6]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 8-Oxa-5-azaspiro[3.6]decane hydrochloride. While specific experimental data for this compound is not publicly available, this document outlines the authoritative methodologies and comparative logic essential for its structural elucidation. We will contextualize the analysis by comparing the target scaffold with a structurally related isomer, 1-Oxa-8-azaspiro[4.5]decane hydrochloride, providing researchers with a robust guide to understanding the nuanced structural features of novel spirocyclic systems.

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing importance in medicinal chemistry.[1] Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic systems, enabling more precise and complex interactions with biological targets.[2][3] This rigid, yet conformationally defined, architecture can lead to improved physicochemical properties such as higher solubility and metabolic stability, which are critical for successful drug development.[4] The introduction of a spirocyclic core can lock a molecule's conformation, optimizing the orientation of binding elements and thereby enhancing efficacy and selectivity.[4][5] As the pharmaceutical industry seeks to explore novel chemical spaces, the unique topology of scaffolds like 8-Oxa-5-azaspiro[3.6]decane presents a compelling opportunity for designing next-generation therapeutics.[6][7][8]

Definitive Structural Elucidation: The Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[9][10] The method is founded on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in a regular crystal lattice.[10][11] By analyzing the positions and intensities of the diffracted beams, we can construct a three-dimensional electron density map of the unit cell, from which we can determine atomic positions, bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[9] This level of detail is indispensable for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Workflow: From Powder to Solved Structure

The process of determining a crystal structure via SCXRD follows a well-defined, multi-stage workflow. Each step is critical for ensuring the quality and validity of the final structural model.

G cluster_pre Sample Preparation cluster_data Data Collection cluster_post Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Slow Evaporation, Vapor Diffusion Mounting Mounting Crystal_Selection->Mounting Microscopy, Polarization Screening Unit Cell Screening Mounting->Screening Collection Full Data Collection Screening->Collection Determine Lattice & Crystal Quality Integration Data Integration Collection->Integration Solution Structure Solution Integration->Solution Correct for Lorentz-polarization Refinement Structure Refinement Solution->Refinement Direct Methods or Patterson Function Validation Validation & Analysis Refinement->Validation Least-Squares Minimization Final_CIF Final CIF Report Validation->Final_CIF Generate CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: Crystal Structure Determination

The following protocol details the necessary steps for the crystal structure analysis of 8-Oxa-5-azaspiro[3.6]decane hydrochloride.

1. Crystal Growth:

  • Rationale: The foundation of a successful SCXRD experiment is a high-quality, single crystal of sufficient size and perfection. The method of crystal growth must be carefully selected to avoid twinning or polycrystalline aggregates.

  • Protocol:

    • Dissolve 5-10 mg of 8-Oxa-5-azaspiro[3.6]decane hydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an acetonitrile/water mixture) in a small, clean vial.

    • Employ the slow evaporation technique by covering the vial with a perforated cap and leaving it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use the vapor diffusion method. Place the vial containing the dissolved compound inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether or hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

2. Crystal Selection and Mounting:

  • Rationale: An ideal crystal for diffraction should be a single, well-formed block, free of cracks or defects, with dimensions typically between 0.1 and 0.3 mm.

  • Protocol:

    • Examine the grown crystals under a high-magnification microscope equipped with a polarizing filter to identify a suitable single crystal.

    • Carefully select a crystal and affix it to a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

    • Mount the loop onto the goniometer head of the diffractometer.

3. Data Collection:

  • Rationale: Data is collected by rotating the crystal in the X-ray beam, measuring the diffraction pattern at hundreds or thousands of different orientations to build a complete three-dimensional dataset.

  • Protocol:

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, typically involving a series of ω and φ scans, to achieve high completeness and redundancy of the diffraction data.

4. Data Reduction and Structure Solution:

  • Rationale: Raw diffraction intensities must be corrected for experimental factors and then used to solve the "phase problem" to generate an initial electron density map.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of indexed reflections with their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects. An empirical absorption correction (e.g., multi-scan) should also be applied based on redundant reflection measurements.

    • Solve the structure using direct methods or Patterson functions to locate the positions of the heavier atoms (Cl, O, N).

    • Develop the initial structural model by locating the remaining carbon and hydrogen atoms from the difference Fourier map.

5. Structure Refinement:

  • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Protocol:

    • Refine the model using full-matrix least-squares on F².

    • Refine atomic positions, and anisotropic displacement parameters for all non-hydrogen atoms.

    • Hydrogen atoms should be placed in calculated positions and refined using a riding model.

    • Continue refinement until convergence is reached, as indicated by minimal shifts in refined parameters and stable R-factors (R1, wR2).

Comparative Structural Analysis

To fully appreciate the structural nuances of 8-Oxa-5-azaspiro[3.6]decane hydrochloride, it is instructive to compare its expected structural features with those of a known isomer, such as 1-Oxa-8-azaspiro[4.5]decane hydrochloride.[12][13] The key difference lies in the ring sizes fused at the spirocyclic center: a four-membered azetidine and a seven-membered oxepane ring in the target compound, versus a five-membered pyrrolidine and a six-membered tetrahydropyran ring in the comparator.

G cluster_target 8-Oxa-5-azaspiro[3.6]decane Scaffold cluster_comparator 1-Oxa-8-azaspiro[4.5]decane Scaffold a label_a [3.6] System: Azetidine + Oxepane Higher Ring Strain Expected b label_b [4.5] System: Pyrrolidine + Tetrahydropyran Lower Ring Strain Expected

Caption: Comparison of [3.6] and [4.5] Oxa-azaspirodecane Scaffolds.

This difference in ring size is predicted to have significant stereoelectronic consequences. The smaller four-membered azetidine ring in the [3.6] system will likely exhibit greater ring strain compared to the five-membered pyrrolidine in the [4.5] system. This can influence bond angles around the spiro atom and the overall conformation of the molecule.

Table 1: Anticipated Crystallographic Data for 8-Oxa-5-azaspiro[3.6]decane hydrochloride

ParameterExpected ValueSignificance
Chemical FormulaC₈H₁₆ClNODefines the elemental composition.
Formula Weight177.67Molar mass of the compound.
Crystal SystemTo be determinedDescribes the symmetry of the unit cell.
Space GroupTo be determinedDefines the specific symmetry elements.
a, b, c (Å)To be determinedUnit cell dimensions.
α, β, γ (°)To be determinedUnit cell angles.
V (ų)To be determinedVolume of the unit cell.
ZTo be determinedNumber of molecules per unit cell.
R1, wR2< 0.05, < 0.10Indicators of refinement quality.

Table 2: Comparative Analysis of Spirocyclic Scaffolds

Feature8-Oxa-5-azaspiro[3.6]decane HCl1-Oxa-8-azaspiro[4.5]decane HClRationale for Comparison
Ring System Azetidine (4-membered N-ring) Oxepane (7-membered O-ring)Pyrrolidine (5-membered N-ring) Tetrahydropyran (6-membered O-ring)The ring sizes directly impact steric hindrance, ring strain, and the three-dimensional projection of substituents.
Predicted Ring Strain Higher, particularly in the azetidine ring.Lower, due to more stable 5- and 6-membered rings.Ring strain affects bond lengths and angles, potentially influencing receptor binding affinity and reactivity.
Hydrogen Bonding The protonated amine (N-H⁺) and the ether oxygen (O) are potential H-bond donors/acceptors. The chloride anion (Cl⁻) is a key acceptor.Similar potential for hydrogen bonding, but the geometry will differ based on the scaffold's conformation.The intermolecular hydrogen bonding network is critical for understanding crystal packing and can influence physical properties like solubility and melting point.
Conformational Flexibility The seven-membered oxepane ring is expected to be highly flexible, adopting multiple conformations.The six-membered tetrahydropyran ring will likely adopt a stable chair conformation.The overall molecular shape and its ability to adapt to a binding site are governed by the flexibility of the constituent rings.

Conclusion

The structural analysis of novel spirocyclic compounds like 8-Oxa-5-azaspiro[3.6]decane hydrochloride is fundamental to advancing rational drug design. By employing the rigorous methodology of single-crystal X-ray diffraction, researchers can obtain definitive insights into the molecule's three-dimensional architecture. A comparative approach, contextualizing the target's structure against known isomers, is crucial for understanding how subtle changes in ring size and heteroatom position can profoundly impact molecular conformation, crystal packing, and ultimately, biological function. This guide provides the necessary framework for conducting and interpreting such an analysis, empowering scientists to unlock the full potential of this promising class of molecules.

References

  • Dandapani, S. & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15).
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • PubMed. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry.
  • Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
  • Scilit. (2016). Charting Biologically Relevant Spirocyclic Compound Space.
  • Wikipedia. (n.d.). Spiro compound.
  • Sigma-Aldrich. (n.d.). 1-Oxa-8-azaspiro[4.5]decane hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Oxa-8-azaspiro[4.5]decane Hydrochloride.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 8-Oxa-5-azaspiro[3.6]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for 8-Oxa-5-azaspiro[3.6]decane hydrochloride, a compound class—spirocyclic amines—that requires meticulous attention to detail. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both scientific integrity and personal well-being are held to the highest standard.

The cornerstone of this protocol is a thorough risk assessment, which must be conducted before any handling of the chemical.[1] This guide serves as a critical resource for that assessment, but it is not a substitute for a comprehensive, lab-specific Safety Data Sheet (SDS) review and the development of a formal Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4]

Hazard Identification and Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 8-Oxa-5-azaspiro[3.6]decane hydrochloride is not publicly available, we can infer its hazard profile from structurally similar spirocyclic and heterocyclic amine hydrochlorides. The primary hazards associated with this class of compounds are summarized below.

Anticipated Hazards:

  • Skin Irritation/Corrosion: Amine hydrochlorides can cause skin irritation upon contact.[5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[5][6]

  • Harmful if Swallowed: Oral ingestion is considered harmful.[5][7]

These potential hazards are the driving force behind the stringent personal protective equipment (PPE) and handling protocols outlined in this guide. All laboratory personnel must be trained on these specific hazards before beginning work.[4][8]

Hazard Classification (Anticipated)GHS Hazard StatementPrecautionary Codes (Examples)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P501[5][7]
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352, P362[5][9]
Eye Irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338[5]
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340[5][9]

Core Directive: Personal Protective Equipment (PPE)

The selection and use of PPE is the final and most personal line of defense against chemical exposure.[10] It must be used in conjunction with engineering controls like chemical fume hoods. The following PPE is mandatory when handling 8-Oxa-5-azaspiro[3.6]decane hydrochloride in its solid form or in solution.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[11]

    • Enhanced Precaution: When there is a risk of splashing or aerosol generation (e.g., during vortexing, sonicating, or handling larger quantities), a face shield must be worn in addition to chemical splash goggles.[11]

  • Hand Protection:

    • Glove Type: Disposable nitrile gloves are the standard recommendation for incidental contact.[11][12] It is crucial to check the manufacturer's chemical resistance guide to ensure compatibility.

    • Integrity and Use: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.[13] Wash hands thoroughly with soap and water after removing gloves.[14][15]

  • Body Protection:

    • A clean, flame-resistant lab coat must be worn and fully buttoned.[11] This protects against incidental spills and splashes.

    • Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[11]

  • Respiratory Protection:

    • Standard Handling: For handling small quantities (milligram scale) within a certified chemical fume hood, respiratory protection is typically not required.[16]

    • Required Use: A NIOSH-approved respirator with acid gas/particulate cartridges is necessary if you are handling large quantities, working outside of a fume hood, or if there is a potential for dust or aerosol generation that cannot be controlled by local exhaust ventilation.[12][15] All respirator use requires inclusion in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[11]

Operational Plan: From Weighing to Waste Disposal

This section provides a step-by-step workflow for the safe handling of 8-Oxa-5-azaspiro[3.6]decane hydrochloride.

Preparation and Weighing Protocol
  • Designate Work Area: All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.[12][14]

  • Assemble PPE: Don all required PPE (lab coat, goggles, nitrile gloves) before entering the designated work area.

  • Prepare Surfaces: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of the compound. Use anti-static weigh boats or weighing paper to prevent dispersal of the fine powder.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Cleanup: Immediately after weighing, clean any residual powder from the spatula and balance using a damp cloth. Dispose of all contaminated materials (weigh paper, bench paper, gloves) in a designated hazardous waste container.[7]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area (Fume Hood) don_ppe 2. Don PPE (Goggles, Gloves, Coat) prep_area->don_ppe prep_surface 3. Prepare Surface (Bench Paper) don_ppe->prep_surface weigh 4. Weigh Compound (Anti-static boat) prep_surface->weigh dissolve 5. Prepare Solution (Add solvent slowly) weigh->dissolve clean 6. Clean Surfaces & Equipment dissolve->clean dispose_solid 7. Dispose Solid Waste (Contaminated PPE, paper) clean->dispose_solid dispose_liquid 8. Dispose Liquid Waste (Unused solution) clean->dispose_liquid doff_ppe 9. Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Step-by-step workflow for safe handling.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15]

  • Spill: Evacuate the area. For a small spill, use an absorbent material to contain it, then sweep up carefully without creating dust and place it in a sealed container for disposal.[12][15]

Disposal Plan

All waste generated from handling 8-Oxa-5-azaspiro[3.6]decane hydrochloride is considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper must be collected in a clearly labeled, sealed hazardous waste container.[7][17]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour amine waste down the drain.[17]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[17][18][19]

Conclusion: A Proactive Stance on Safety

The protocols detailed in this guide are designed to empower researchers with the knowledge and procedures necessary to handle 8-Oxa-5-azaspiro[3.6]decane hydrochloride safely and effectively. By understanding the "why" behind each safety measure—from the necessity of a fume hood to the specific choice of gloves—we transition from a reactive to a proactive safety mindset. This commitment not only protects individuals but also ensures the integrity and success of our collective scientific endeavors.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safety data sheet for Balaya. BASF. [Link]

  • Personal protective equipment (PPE). American Veterinary Medical Association. [Link]

  • Safety Data Sheet for (S)-Chroman-4-amine hydrochloride. Angene Chemical. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Handling of chemicals in laboratory work. Örebro University. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]

  • Lab Safety Guideline: Hydrochloric Acid. Harvard University Environmental Health and Safety. [Link]

  • Safety Data Sheet for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.